

# Application Notes and Protocols for Mercurimetric Titration Using Diphenylcarbazone Indicator

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## Compound of Interest

Compound Name: **Diphenylcarbazone**

Cat. No.: **B146866**

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These application notes provide a comprehensive guide to the use of **diphenylcarbazone** as an indicator in mercurimetric titrations for the quantification of chloride ions. This method is applicable to various sample types, including drinking, surface, and saline waters, as well as domestic and industrial wastes.[1][2]

## Principle of the Method

Mercurimetric titration is a quantitative analytical technique used to determine the concentration of chloride ions in a sample. The method is based on the reaction between mercuric ions ( $Hg^{2+}$ ) and chloride ions ( $Cl^-$ ) to form a stable, soluble, and poorly dissociated mercuric chloride ( $HgCl_2$ ) complex.[3][4]

The endpoint of the titration is detected using **diphenylcarbazone** as an indicator. After all the chloride ions in the sample have been complexed by the mercuric ions, any excess  $Hg^{2+}$  ions react with **diphenylcarbazone** to form a distinct blue-violet colored complex.[1][2][3] The appearance of this color signals the completion of the reaction.[4]

For optimal performance and a sharp endpoint, the titration should be carried out within a specific pH range. A mixed indicator, often combining **diphenylcarbazone** with a pH indicator like bromophenol blue, is frequently used to both adjust the pH and signal the endpoint.[1][3]

The ideal pH for this titration is between 3.0 and 3.6.[3] Titrations performed at a pH below 3.0 may yield high results, while those conducted at a pH above 3.6 can lead to low results.[3]

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for performing mercurimetric titrations with a **diphenylcarbazone** indicator.

Table 1: Reagent Preparation

Reagent	Preparation	Notes
Diphenylcarbazone Indicator	Dissolve 0.5 g of crystalline diphenylcarbazone in 75 mL of 95% ethanol and dilute to 100 mL with ethanol.[1]	Store in a brown bottle and discard after 6 months.[1]
Mixed Indicator Solution	Dissolve 0.5 g of crystalline diphenylcarbazone and 0.05 g of bromophenol blue in 75 mL of 95% ethanol and dilute to 100 mL with ethanol.[1][3]	This indicator helps in adjusting the pH to the optimal range.
Standard Mercuric Nitrate Titrant (0.0141 N)	Dissolve 2.416 g of $\text{Hg}(\text{NO}_3)_2 \cdot \text{H}_2\text{O}$ in 25 mL of demineralized water acidified with 0.25 mL of concentrated $\text{HNO}_3$ and dilute to 1000 mL. [3]	Standardize against a standard sodium chloride solution. 1.00 mL is equivalent to 0.500 mg of $\text{Cl}^-$ .[3]
Standard Mercuric Nitrate Titrant (0.025 N)	Dissolve approximately 4.15 g of $\text{Hg}(\text{NO}_3)_2 \cdot \text{H}_2\text{O}$ in 1 L of water containing 2 mL of concentrated $\text{HNO}_3$ .	Standardize against a standard sodium chloride solution.
Standard Sodium Chloride Solution (0.025 N)	Dissolve 1.4613 g of sodium chloride (dried at 600°C for 1 hour) in chloride-free water and dilute to 1 L.[1]	1 mL = 886.5 $\mu\text{g Cl}^-$ .[1]
Nitric Acid (0.05 M)	Add 3.2 mL of concentrated $\text{HNO}_3$ to 1 L of demineralized water.	Used for pH adjustment.
Sodium Hydroxide (0.05 M)	Dissolve 2 g of NaOH in 1 L of demineralized water.	Used for pH adjustment.

Table 2: Titration Parameters

Parameter	Value/Range	Notes
Optimal pH Range	3.0 - 3.6[3]	Critical for accurate results.
Sample Volume	50 mL or an aliquot diluted to 50 mL[1]	The sample should not contain more than 20 mg of chloride. [1]
Indicator Volume	5-10 drops of mixed indicator solution[1][3]	
Endpoint Color Change	Yellow to blue-violet[3] or light pink/purple[5]	The color should persist throughout the solution.[3]

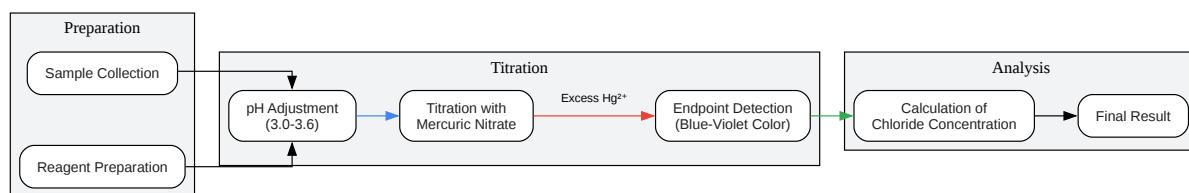
## Experimental Protocols

Refer to Table 1 for detailed instructions on preparing the necessary reagents. Ensure all glassware is thoroughly cleaned and rinsed with deionized water to prevent chloride contamination.

- Pipette 10.00 mL of the standard sodium chloride solution into a 250 mL Erlenmeyer flask.
- Dilute to approximately 50 mL with deionized water.
- Add 10 drops of the mixed **diphenylcarbazone**-bromophenol blue indicator solution.
- If a blue-violet or red color develops, add 0.05 M nitric acid dropwise until the color changes to yellow, then add 1 mL in excess.[3] If a yellow or orange color appears, add 0.05 M sodium hydroxide dropwise until the color changes to blue-violet, then add 0.05 M nitric acid dropwise to revert to yellow, followed by an additional 1 mL of nitric acid.[3]
- Titrate with the mercuric nitrate solution to be standardized until a persistent blue-violet endpoint is reached.[3]
- Calculate the normality of the mercuric nitrate titrant.
- Pipette 50.0 mL of the sample (or a suitable aliquot diluted to 50 mL) into a 250 mL Erlenmeyer flask.[1] The chloride content should ideally not exceed 20 mg.[1]

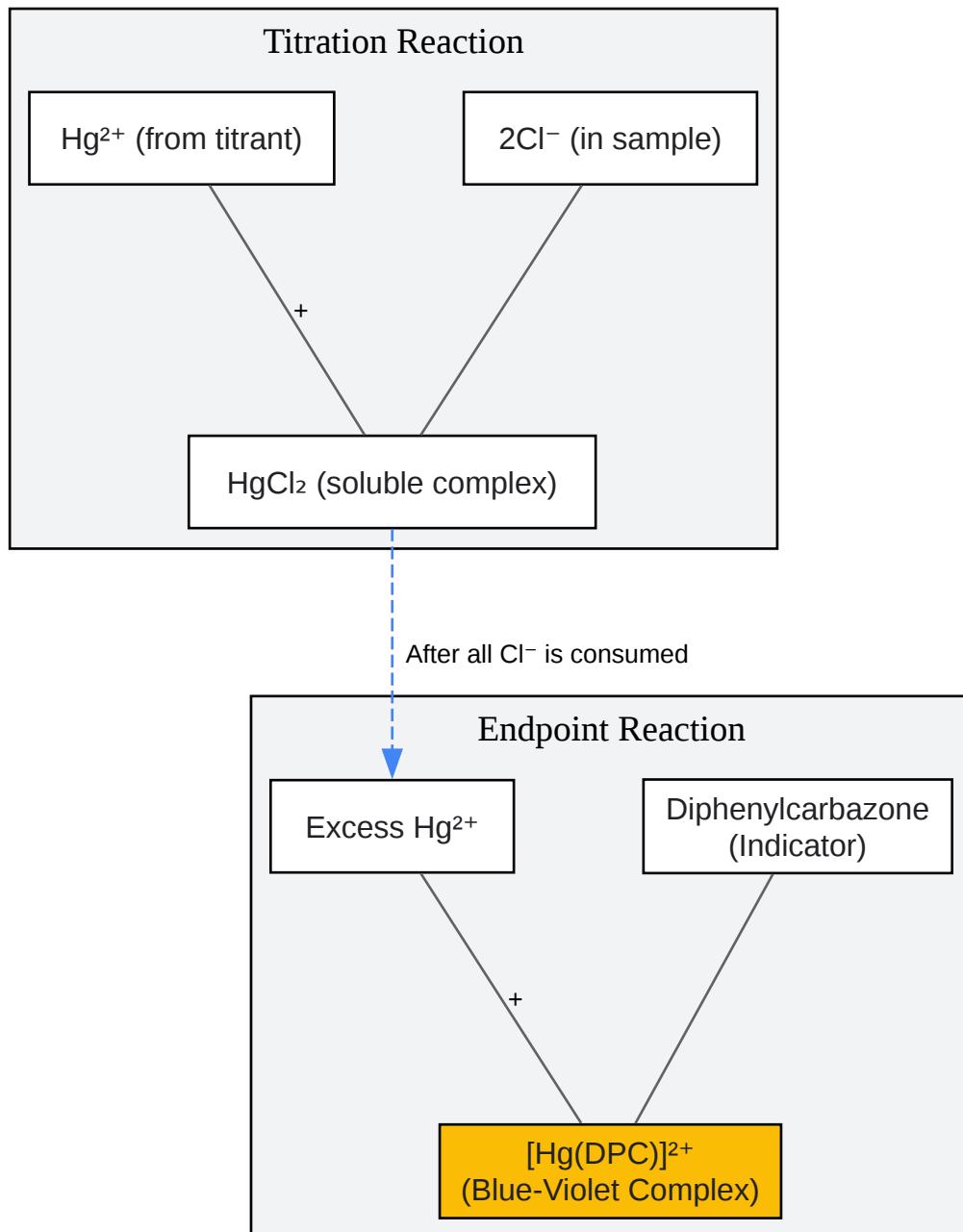
- Add 10 drops of the mixed **diphenylcarbazone**-bromophenol blue indicator solution.[3]
- Adjust the pH of the solution as described in the standardization procedure (section 3.2, step 4).[3]
- Titrate the prepared sample with the standardized mercuric nitrate solution until the color changes from yellow to a persistent blue-violet.[3]
- Record the volume of titrant used.
- Perform a blank titration using 50 mL of deionized water in place of the sample.
- Calculate the chloride concentration in the sample.
- Chromate and Ferric Ions: If present in concentrations exceeding 10 mg/L, they must be reduced. This can be achieved by adding a freshly prepared hydroquinone solution.[3]
- Sulfite: Sulfite interference can be removed by adding a few drops of 30% hydrogen peroxide to the sample before titration.[5]
- Bromide and Iodide: These ions will be titrated along with chloride, leading to a positive interference.[6]

## Visualizations



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Caption: Workflow for Mercurimetric Titration.



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